molecular formula C12H19NO2 B1405518 3-(p-Tolyl)propan-1-amine acetic acid salt CAS No. 1410792-05-0

3-(p-Tolyl)propan-1-amine acetic acid salt

Cat. No.: B1405518
CAS No.: 1410792-05-0
M. Wt: 209.28 g/mol
InChI Key: RMJVDEOMQTVIJS-UHFFFAOYSA-N
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Description

3-(p-Tolyl)propan-1-amine acetic acid salt is an organic compound with the molecular formula C10H15N. It is a derivative of propan-1-amine, where the amine group is attached to a propyl chain substituted with a p-tolyl group. The compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)propan-1-amine acetic acid salt typically involves the reaction of p-tolylpropylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)propan-1-amine acetic acid salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Amides, nitriles

    Reduction: Primary amines

    Substitution: Various substituted amines

Scientific Research Applications

3-(p-Tolyl)propan-1-amine acetic acid salt has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 3-(p-Tolyl)propan-1-amine acetic acid salt exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(p-Tolyl)propan-1-amine
  • p-Tolylpropylamine
  • Propan-1-amine derivatives

Uniqueness

3-(p-Tolyl)propan-1-amine acetic acid salt is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and have diverse applications in research and industry. Its ability to form stable salts with acids makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

acetic acid;3-(4-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.C2H4O2/c1-9-4-6-10(7-5-9)3-2-8-11;1-2(3)4/h4-7H,2-3,8,11H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJVDEOMQTVIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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